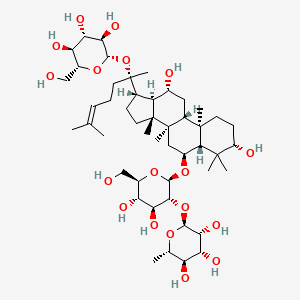
(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid, also known as BDI-acid, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BDI-acid is a heterocyclic compound that consists of a five-membered ring and a six-membered ring. The molecule contains a bromine atom and two carbonyl groups, which make it a versatile compound for various applications.
Wissenschaftliche Forschungsanwendungen
Electrochemical DNA Hybridization Sensors
A notable application of derivatives related to (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-acetic acid is in the development of electrochemical DNA hybridization sensors. Poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester) (PTAE), a derivative, was utilized for creating a conducting polymer-based electrochemical hybridization sensor. This sensor demonstrated a sensitivity of 0.62 microA/nmole and a detection limit of 1 nmole, showing promising applications in biosensing technologies for detecting single and double-stranded DNA through electrochemical signals (Cha et al., 2003).
Molecular Interaction Studies
Another research avenue explored the molecular interactions of N-phthaloylglycine (a compound structurally similar to (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-acetic acid) in different solvents. This study conducted ultrasonic measurements in ethyl alcohol and DMSO, providing insights into the molecular behavior of such compounds in polar and non-polar environments, indicating potential for diverse applications in solvent dynamics and material science (Tekade et al., 2018).
Crystal Structure Analysis
Research on crystal structures of related compounds has provided foundational knowledge for understanding the geometric and electronic structures of (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-acetic acid derivatives. Studies comparing crystal structures of similar compounds have enhanced our understanding of their potential interactions in solid states, paving the way for advanced material design and pharmaceutical applications (Karmakar & Baruah, 2008).
Green Chemistry in Drug Design
The principles of green chemistry have been applied to synthesize analogs of (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-acetic acid, focusing on environmentally friendly methods. This approach has led to the development of potential analgesic and antipyretic compounds, demonstrating the compound's versatility and its derivatives in sustainable pharmaceutical manufacturing (Reddy et al., 2014).
Ligand Design and Coordination Chemistry
The compound and its derivatives have found applications in ligand design for coordination chemistry. Studies involving the synthesis and characterization of complexes with metals such as cobalt and nickel have expanded our knowledge on the coordination behavior of these molecules, offering insights into their potential use in catalysis, material science, and medicinal chemistry (Liu et al., 2011).
Eigenschaften
IUPAC Name |
2-(5-bromo-1,3-dioxoisoindol-2-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO4/c11-5-1-2-6-7(3-5)10(16)12(9(6)15)4-8(13)14/h1-3H,4H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUKVUYSOJWGSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)N(C2=O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20966790 |
Source


|
| Record name | (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20966790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid | |
CAS RN |
5238-66-4 |
Source


|
| Record name | (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20966790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)propanoic acid](/img/structure/B6593247.png)


![[2-Fluoro-5-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B6593272.png)





![2-[3-(3-Ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-3-[3-(sulfooxy)butyl]benzothiazolium hydroxide inner salt](/img/structure/B6593329.png)



